2-(Methylthio)benzonitrile CAS number and properties
2-(Methylthio)benzonitrile CAS number and properties
An In-depth Technical Guide to 2-(Methylthio)benzonitrile for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-(Methylthio)benzonitrile (CAS No. 6609-54-7), a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, synthesis methodologies, reactivity, and safety protocols, offering a comprehensive resource for its application in complex organic synthesis.
Core Chemical Identity and Physicochemical Profile
2-(Methylthio)benzonitrile, also known as 2-Cyanothioanisole, is an aromatic organic compound featuring a nitrile (-C≡N) and a methylthio (-SCH₃) group substituted at the ortho positions of a benzene ring.[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in synthetic chemistry.[1]
Key Identifiers
The compound is unequivocally identified by the following descriptors:
| Identifier | Value |
| CAS Number | 6609-54-7[2] |
| Molecular Formula | C₈H₇NS[2][3] |
| Molecular Weight | 149.21 g/mol [2][4] |
| IUPAC Name | 2-(methylsulfanyl)benzonitrile[3][4] |
| Synonyms | 2-Cyanothioanisole, 2-(Methylmercapto)benzonitrile[1][2][5] |
| InChI Key | PXZSANDJGNKIIA-UHFFFAOYSA-N[3] |
| SMILES | CSC1=CC=CC=C1C#N[3] |
Physicochemical Properties
The physical and chemical properties of 2-(Methylthio)benzonitrile are critical for its handling, reaction setup, and purification. It typically appears as a white or pale yellow to brown crystalline solid, depending on its purity.[1]
| Property | Value | Source |
| Physical State | Crystals, powder, or fused solid | [3] |
| Melting Point | 33.0-39.0 °C | [3][5] |
| Boiling Point | 116-117 °C @ 5 mmHg | [5][6] |
| Density | 1.14 g/cm³ (Predicted) | [5][6] |
| Solubility | Insoluble in water; Moderately soluble in organic solvents | [1][5] |
| Flash Point | 116-117 °C / 5mm | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Methylthio)benzonitrile is most efficiently achieved via nucleophilic aromatic substitution (SNAr). A highly effective and scalable method involves the reaction of 2-chlorobenzonitrile with a sulfur nucleophile like sodium thiomethoxide.[6]
Synthetic Workflow Overview
The reaction proceeds by the displacement of the chloride atom, which is activated by the electron-withdrawing nitrile group at the ortho position. This activation is crucial for the SNAr mechanism to occur under practical laboratory conditions. A patent details a method that achieves a high yield of 98%, demonstrating the industrial viability of this approach.[7]
Caption: Synthesis workflow for 2-(Methylthio)benzonitrile.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established chemical principles for the synthesis of 2-(Methylthio)benzonitrile.
Materials:
-
2-Chlorobenzonitrile
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-chlorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The choice of a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding deionized water. This step precipitates the organic product and dissolves inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The use of ethyl acetate is strategic due to its moderate polarity, which effectively solubilizes the product while minimizing the extraction of highly polar impurities.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then a brine solution to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(Methylthio)benzonitrile.
Chemical Reactivity and Applications in Drug Development
The utility of 2-(Methylthio)benzonitrile stems from the versatile reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, making it a gateway to a variety of molecular scaffolds.[8] The methylthio group enhances the molecule's nucleophilicity and can be oxidized to sulfoxide or sulfone, further diversifying its synthetic potential.[1]
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][5] For instance, it is a precursor for the synthesis of 1,2-benzisothiazol-3-ones, a class of compounds with significant biological activity.[7] The broader family of benzonitrile derivatives is integral to modern drug development, with applications as kinase inhibitors, antiviral agents, and antibacterial compounds.[9]
Caption: Reactivity and synthetic utility of the title compound.
Safety, Handling, and Storage
2-(Methylthio)benzonitrile is classified as a hazardous substance and requires careful handling to minimize exposure.[2]
Hazard Identification
The compound is associated with the following GHS hazard statements:[4][5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
| Hazard Information | GHS Classification |
| Pictogram | GHS06 (Toxic) |
| Signal Word | Warning |
| Hazard Class | 6.1 |
| Packing Group | III |
Handling and Personal Protective Equipment (PPE)
All work with this compound should be conducted in a well-ventilated chemical fume hood.[10] Standard personal protective equipment should be worn:[11]
-
Eye Protection: Tightly fitting safety goggles.
-
Skin Protection: Impervious gloves and protective clothing.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator if exposure limits are likely to be exceeded.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11] The compound is noted to be moisture-sensitive.[11]
Spectroscopic Data
Characterization of 2-(Methylthio)benzonitrile is typically performed using standard spectroscopic techniques.
-
Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak (M+) at m/z 149, corresponding to its molecular weight.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration. Aromatic C-H and C=C stretching bands will also be present.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm and a complex multiplet pattern for the four aromatic protons in the region of δ 7.2-7.7 ppm.
-
¹³C NMR: The spectrum would display signals for the methyl carbon around δ 15-20 ppm, the nitrile carbon near δ 117-120 ppm, and multiple signals for the aromatic carbons between δ 125-140 ppm.
-
Conclusion
2-(Methylthio)benzonitrile is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its efficient synthesis and versatile functional groups make it an invaluable tool for medicinal chemists and process developers in the creation of novel pharmaceuticals and other high-value chemical products. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.
References
- 1. CAS 6609-54-7: 2-(Methylthio)benzonitrile | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. L06870.06 [thermofisher.com]
- 4. 2-(Methylthio)benzonitrile | C8H7NS | CID 138781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(METHYLTHIO)BENZONITRILE | 6609-54-7 [chemicalbook.com]
- 6. 2-(methylthio)benzonitrile | CAS#:6609-54-7 | Chemsrc [chemsrc.com]
- 7. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
